
4-(4-Methylpiperazino)aniline
概述
描述
4-(4-Methylpiperazino)aniline is an organic compound with the molecular formula C₁₁H₁₇N₃. It is a derivative of aniline, where the aniline ring is substituted with a 4-methylpiperazine group. This compound is known for its applications in the synthesis of various pharmaceuticals and chemical intermediates .
准备方法
Synthetic Routes and Reaction Conditions
4-(4-Methylpiperazino)aniline can be synthesized through several methods. One common method involves the reaction of 4-chloronitrobenzene with 1-methylpiperazine in the presence of a palladium catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, followed by reduction of the nitro group to an amine .
Reaction Conditions:
Reagents: 4-chloronitrobenzene, 1-methylpiperazine, palladium catalyst
Solvents: N,N-Dimethylformamide, chloroform, ethyl acetate, methanol, dimethyl sulfoxide
Temperature: Typically carried out at elevated temperatures
Catalysts: Palladium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
化学反应分析
4-(4-Methylpiperazino)aniline undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide
Conditions: Typically carried out in aqueous or organic solvents
Products: Oxidized derivatives of the aniline ring
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride
Conditions: Conducted under mild to moderate conditions
Products: Reduced forms of the compound, often leading to the formation of secondary amines
Substitution
Reagents: Halogenating agents, alkylating agents
Conditions: Varies depending on the substituent being introduced
Products: Substituted derivatives of this compound
科学研究应用
Chemical Synthesis and Pharmaceutical Development
Key Intermediate in Drug Synthesis:
4-(4-Methylpiperazino)aniline serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting kinase pathways. Its structure allows for modifications that enhance the potency and selectivity of drug candidates.
Case Study: c-Met Kinase Inhibitors
Recent research has highlighted the role of this compound derivatives as inhibitors of c-Met kinase, which is implicated in various cancers. By stabilizing the G-quadruplex structure of the c-MYC proto-oncogene, these compounds can potentially inhibit tumor growth and metastasis. The mechanism involves preventing the expression of c-MYC, which is often overexpressed in cancer cells .
Biological Studies
Enzyme Interaction Studies:
The compound is utilized in studying enzyme interactions and cellular pathways. Its ability to modulate biological processes makes it valuable for understanding disease mechanisms and developing therapeutic strategies.
Antiparasitic Activity:
Research indicates that derivatives of this compound exhibit significant antiparasitic activity. For instance, compounds derived from this aniline have shown promising results against malaria parasites, with enhanced solubility and metabolic clearance properties .
Material Science
Chemical Manufacturing:
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its properties allow it to function as a building block for complex organic molecules.
Data Table: Summary of Applications
作用机制
The mechanism of action of 4-(4-Methylpiperazino)aniline involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor of c-Met kinase, a protein involved in various cellular processes including growth, survival, and metastasis of cancer cells . By inhibiting this kinase, the compound can disrupt these pathways, leading to potential therapeutic effects.
相似化合物的比较
4-(4-Methylpiperazino)aniline can be compared with other similar compounds, such as:
- 4-(4-Methylpiperazin-1-yl)phenylamine
- 4-(4-Methylpiperazin-1-yl)aniline
- 4-(4-Methylpiperazin-1-yl)phenylamine
Uniqueness
- Structural Features: The presence of the 4-methylpiperazine group distinguishes it from other aniline derivatives.
- Biological Activity: Its role as a c-Met kinase inhibitor sets it apart from other similar compounds, making it a valuable tool in cancer research .
生物活性
4-(4-Methylpiperazino)aniline, a derivative of aniline with the molecular formula , has garnered attention for its biological activity, particularly in pharmaceutical applications. This compound is recognized for its role in drug development, specifically as a c-Met kinase inhibitor, which is significant in cancer research. Below is a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula :
- Molecular Weight : 191.27 g/mol
- Structure : The compound features a 4-methylpiperazine group attached to an aniline ring, which contributes to its biological properties.
This compound acts primarily as an inhibitor of c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and metastasis in cancer cells. By inhibiting this pathway, the compound shows potential in reducing tumor growth and spread.
Key Mechanisms
- Inhibition of c-Met Kinase : This interaction prevents downstream signaling that promotes cancer cell survival and proliferation.
- Stabilization of G-quadruplex Structures : The compound has been shown to stabilize G-quadruplexes in the c-MYC proto-oncogene, thereby inhibiting its expression and contributing to anti-cancer effects.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study assessed several compounds against various bacterial strains, revealing significant activity against Gram-positive and Gram-negative bacteria.
Compound | MIC (µg/ml) | Bacterial Strain |
---|---|---|
5d | 6.25 | S. aureus |
5n | 6.25 | P. aeruginosa |
5u | 12.5 | K. pneumoniae |
The data suggest that certain derivatives maintain low MIC values, indicating potent antimicrobial effects .
Cancer Research Applications
The compound's role as a c-Met inhibitor has been explored in various cancer models. For example:
- In vitro studies demonstrated that treatment with this compound reduced cell viability in c-Met expressing cancer cell lines.
- Animal models showed a decrease in tumor size when treated with this compound compared to controls.
Case Studies
-
Case Study on Anticancer Efficacy :
- Objective : Evaluate the efficacy of this compound in inhibiting tumor growth.
- Method : Mice bearing xenograft tumors were treated with varying doses of the compound.
- Results : Significant reduction in tumor volume was observed at higher doses (p < 0.05), corroborating its potential as a therapeutic agent.
-
Antimicrobial Assessment :
- Objective : Assess the antimicrobial efficacy against common pathogens.
- Method : Disk diffusion method was employed to evaluate the zone of inhibition.
- Results : Compounds derived from this compound demonstrated effective inhibition against S. aureus and E. coli with zones of inhibition ranging from 20 mm to 30 mm .
Research Findings and Future Directions
Recent studies emphasize the versatility of this compound in both antimicrobial and anticancer applications. Its ability to inhibit critical pathways involved in cancer progression positions it as a candidate for further development in targeted therapies.
Future Research Directions
- Investigating combination therapies with existing chemotherapeutics to enhance efficacy.
- Exploring novel synthetic routes to improve yield and reduce production costs.
- Assessing long-term effects and safety profiles in clinical settings.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Methylpiperazino)aniline, and how can reaction yields be improved?
The compound is typically synthesized via nucleophilic aromatic substitution, where 4-chloronitrobenzene reacts with N-methylpiperazine in alkaline conditions (e.g., sodium carbonate), followed by nitro group reduction and dihydrochloride salt formation . Key variables affecting yield include:
- Reaction temperature : Elevated temperatures (80–100°C) enhance substitution kinetics but may increase side reactions.
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reagent solubility in biphasic systems.
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>97%) .
Q. How should researchers safely handle and store this compound given its reactivity?
The compound is air- and moisture-sensitive, requiring storage in airtight containers under inert gas (argon or nitrogen) at 2–8°C . Critical safety measures include:
- PPE : Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact (causes burns) .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Spill management : Neutralize spills with weak acids (e.g., citric acid) before disposal .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, 0.1% TFA). Retention time: ~6.2 min .
- NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm) and piperazine methyl (δ 2.3 ppm) .
- Melting point : 89–91°C (deviations indicate impurities) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent placement) alter the compound’s reactivity in medicinal chemistry applications?
Comparative studies with analogs like 4-(4-Methylpiperazino)-1,2-benzenediamine (CAS 54998-08-2) reveal:
- Electron-donating groups (e.g., -NH₂) enhance nucleophilicity, favoring coupling reactions (e.g., Suzuki-Miyaura).
- Steric hindrance from bulkier substituents reduces binding affinity in receptor studies .
Analog | Reactivity (Relative Rate) | Application |
---|---|---|
Parent compound | 1.0 (baseline) | Kinase inhibitor intermediates |
4-Fluoro derivative | 1.5 | PET tracer synthesis |
3-Trifluoromethyl analog | 0.7 | Anticancer lead optimization |
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Discrepancies in cytotoxicity assays (e.g., IC₅₀ variability across cell lines) may arise from:
- Solubility differences : Use DMSO stocks (<0.1% v/v) to avoid solvent interference .
- Metabolic stability : Pre-incubate compounds with liver microsomes to assess degradation kinetics .
- Receptor heterogeneity : Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) .
Q. How can researchers mitigate hazardous decomposition products during high-temperature reactions?
At >150°C, thermal decomposition releases nitrogen oxides (NOₓ) and carbon monoxide. Mitigation strategies include:
- Inert atmosphere : Conduct reactions under nitrogen to suppress oxidative pathways .
- Scrubber systems : Connect reactors to alkaline traps (e.g., 10% NaOH) to neutralize NOₓ .
- Real-time monitoring : Use FTIR spectroscopy to detect CO/NOₓ formation and adjust conditions .
Q. What methodologies assess the compound’s potential as a pharmacophore in CNS drug discovery?
- Blood-brain barrier (BBB) permeability : Perform PAMPA-BBB assays; logP <3.5 and polar surface area <90 Ų are favorable .
- Receptor docking simulations : Use AutoDock Vina to model interactions with serotonin (5-HT₂A) or dopamine (D₂) receptors .
- In vivo pharmacokinetics : Administer radiolabeled compound (e.g., [¹⁴C]-labeled) to track biodistribution in rodent models .
Q. Data Contradiction Analysis
Q. How should conflicting reports on mutagenicity be addressed?
While no mutagenicity is listed in regulatory databases (e.g., ACGIH, IARC) , conflicting in silico predictions (e.g., Ames test models) suggest potential risks. Resolve via:
属性
IUPAC Name |
4-(4-methylpiperazin-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZNZNKHRXRLLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353214 | |
Record name | 4-(4-Methylpiperazino)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16153-81-4 | |
Record name | 4-(4-Methylpiperazino)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methylpiperazin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。